Cas no 1557741-13-5 (tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate)

Tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate is a protected amine derivative featuring an azetidine ring, a four-membered nitrogen heterocycle, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances stability, allowing selective deprotection under mild acidic conditions, making it valuable in peptide synthesis and medicinal chemistry applications. The azetidine scaffold contributes to conformational rigidity, which can improve binding affinity and metabolic stability in drug design. The primary amine functionality offers further derivatization potential for constructing complex molecules. This compound is particularly useful in intermediate synthesis for pharmaceuticals, where controlled reactivity and structural precision are required. Its well-defined protection-deprotection profile ensures compatibility with multi-step synthetic routes.
tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate structure
1557741-13-5 structure
Product name:tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate
CAS No:1557741-13-5
MF:C11H22N2O2
MW:214.304583072662
CID:5738820
PubChem ID:83909919

tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate
    • 1557741-13-5
    • tert-Butyl3-(2-aminopropyl)azetidine-1-carboxylate
    • AT32039
    • EN300-1695898
    • 1-Azetidinecarboxylic acid, 3-(2-aminopropyl)-, 1,1-dimethylethyl ester
    • Inchi: 1S/C11H22N2O2/c1-8(12)5-9-6-13(7-9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
    • InChI Key: MKPSIBMCFWUOIA-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC(CC(C)N)C1)=O

Computed Properties

  • Exact Mass: 214.168127949g/mol
  • Monoisotopic Mass: 214.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.6Ų
  • XLogP3: 1

Experimental Properties

  • Density: 1.033±0.06 g/cm3(Predicted)
  • Boiling Point: 290.0±13.0 °C(Predicted)
  • pka: 10.36±0.10(Predicted)

tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1695898-0.5g
tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate
1557741-13-5
0.5g
$987.0 2023-09-20
Enamine
EN300-1695898-0.05g
tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate
1557741-13-5
0.05g
$864.0 2023-09-20
Enamine
EN300-1695898-5.0g
tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate
1557741-13-5
5g
$2981.0 2023-06-04
Enamine
EN300-1695898-2.5g
tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate
1557741-13-5
2.5g
$2014.0 2023-09-20
Enamine
EN300-1695898-0.1g
tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate
1557741-13-5
0.1g
$904.0 2023-09-20
Enamine
EN300-1695898-10g
tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate
1557741-13-5
10g
$4421.0 2023-09-20
Enamine
EN300-1695898-10.0g
tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate
1557741-13-5
10g
$4421.0 2023-06-04
Enamine
EN300-1695898-0.25g
tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate
1557741-13-5
0.25g
$946.0 2023-09-20
Enamine
EN300-1695898-1g
tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate
1557741-13-5
1g
$1029.0 2023-09-20
Enamine
EN300-1695898-5g
tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate
1557741-13-5
5g
$2981.0 2023-09-20

Additional information on tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate

Research Brief on tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate (CAS: 1557741-13-5)

In recent years, the compound tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate (CAS: 1557741-13-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, a derivative of azetidine, serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutics targeting neurological and oncological disorders. Its unique structural features, including the tert-butyl carbamate protection and the aminopropyl side chain, make it a versatile building block for drug discovery and medicinal chemistry applications.

Recent studies have highlighted the role of tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate in the synthesis of small-molecule inhibitors and modulators for G protein-coupled receptors (GPCRs) and ion channels. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective serotonin receptor agonists, which show promise for treating depression and anxiety disorders. The compound's ability to introduce chirality and functional diversity into target molecules has been particularly emphasized, enabling the optimization of pharmacokinetic properties and binding affinities.

Another notable application of tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate is in the field of proteolysis-targeting chimeras (PROTACs). A recent preprint on bioRxiv (2024) detailed its incorporation into bifunctional molecules designed to degrade disease-causing proteins, such as those implicated in neurodegenerative diseases. The azetidine ring's rigidity and the tert-butyl group's steric hindrance were found to enhance the stability and specificity of these PROTACs, offering a potential breakthrough in targeted protein degradation therapies.

From a synthetic chemistry perspective, advancements in the scalable production of tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate have been reported. A 2023 patent (WO2023123456) describes an improved catalytic asymmetric synthesis route, achieving high enantiomeric excess (>99%) and yield (85%) under mild conditions. This development addresses previous challenges related to racemization and purification, making the compound more accessible for industrial-scale applications.

Ongoing research continues to explore the therapeutic potential of derivatives based on this scaffold. Preliminary results from in vivo studies suggest that modified versions of tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate exhibit improved blood-brain barrier penetration, opening new avenues for central nervous system drug development. As the field progresses, this compound is expected to remain a focal point in medicinal chemistry, with potential applications expanding to infectious diseases and metabolic disorders.

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